molecular formula C3H2ClN3O2 B1589972 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 21733-03-9

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1589972
CAS No.: 21733-03-9
M. Wt: 147.52 g/mol
InChI Key: GDCBIQJUSRDOGR-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with chloroformates or chloroacetyl compounds under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The chlorine atom can be reduced to form the corresponding amine derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines and their derivatives.

  • Substitution: Alkylated or arylated triazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

  • Medicine: It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Comparison with Similar Compounds

  • 1H-1,2,4-triazole-3-thiol

  • 1H-1,2,4-triazole-3-carboxamide

  • 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

  • 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

Properties

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCBIQJUSRDOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475682
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21733-03-9
Record name 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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